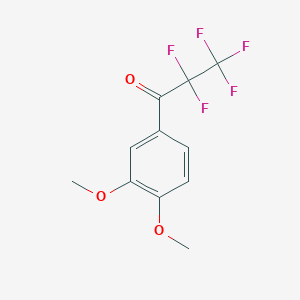
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate is an organic compound with the molecular formula C11H11ClO3S It is a derivative of acetic acid and features a sulfanyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate typically involves the reaction of 3-chloro-4-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbonyl carbon of the oxalyl chloride, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or primary amines can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring and its substituents can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
- Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(3-bromo-4-methylphenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxo-propanoate
Comparison: Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
IUPAC Name |
ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLGVYYDTFBXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethoxy)phenyl]-4-oxobutyric acid](/img/structure/B7998387.png)
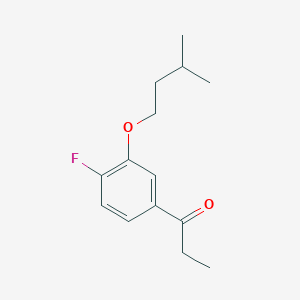

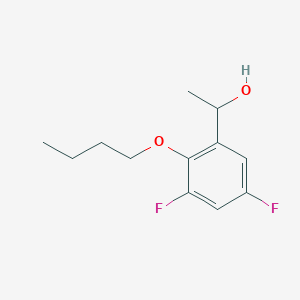




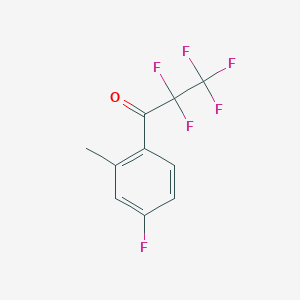
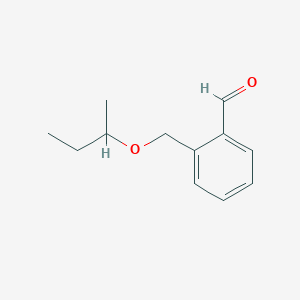

![1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7998444.png)
